furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone
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Overview
Description
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The specific structure of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine includes a furan ring, a piperazine ring, and a purine base, making it a unique and potentially versatile compound in various scientific fields.
Preparation Methods
The synthesis of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine can be achieved through several synthetic routes. Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum
Scientific Research Applications
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function. This inhibition can lead to the disruption of metabolic processes in microorganisms, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine can be compared with other similar compounds, such as:
6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-7H-purine: This compound has a pyrazine ring instead of a furan ring, which may result in different biological activities and chemical properties.
6-[4-(quinoline-2-carbonyl)piperazin-1-yl]-7H-purine: The presence of a quinoline ring can enhance its potential as an anticancer agent.
6-[4-(pyridine-2-carbonyl)piperazin-1-yl]-7H-purine: This compound is studied for its antimicrobial properties and its ability to inhibit bacterial growth.
The uniqueness of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N6O2 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
furan-2-yl-[4-(7H-purin-6-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H14N6O2/c21-14(10-2-1-7-22-10)20-5-3-19(4-6-20)13-11-12(16-8-15-11)17-9-18-13/h1-2,7-9H,3-6H2,(H,15,16,17,18) |
InChI Key |
QHNIIDZSPLMBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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